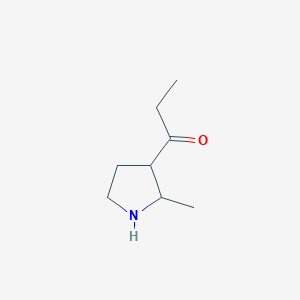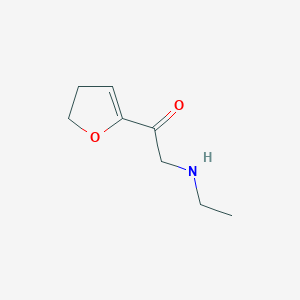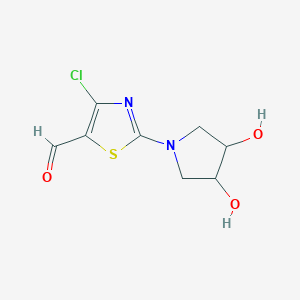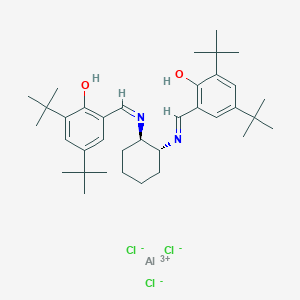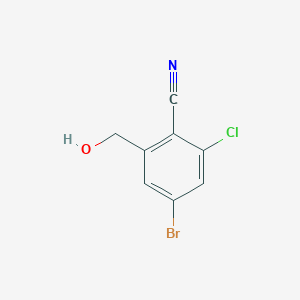
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile is an organic compound that features a benzene ring substituted with bromine, chlorine, a hydroxymethyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate can then be further reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
Oxidation: 4-Bromo-2-chloro-6-(carboxymethyl)benzonitrile.
Reduction: 4-Bromo-2-chloro-6-(hydroxymethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-6-(hydroxymethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-Bromo-2-(hydroxymethyl)benzonitrile:
4-Bromobenzonitrile: Lacks both the chlorine and hydroxymethyl groups, limiting its use in more complex synthetic routes.
Uniqueness
4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile is unique due to the presence of both halogen atoms and the hydroxymethyl group, which provide multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C8H5BrClNO |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,12H,4H2 |
Clave InChI |
GSSMZKNEYXFUMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)C#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


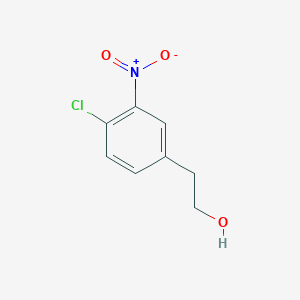
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
